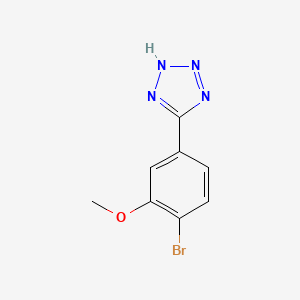

5-(4-bromo-3-methoxyphenyl)-2H-tetrazole

Description

5-(4-Bromo-3-methoxyphenyl)-2H-tetrazole is a substituted tetrazole derivative characterized by a bromine atom at the para position and a methoxy group at the meta position on the phenyl ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely recognized for their roles in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

5-(4-bromo-3-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-4-5(2-3-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVNZQBLOFJEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silica Sulfuric Acid Catalyzed Synthesis

The silica sulfuric acid (SSA)-mediated route offers a cost-effective and eco-friendly approach. In this method, 4-bromo-3-methoxybenzonitrile reacts with sodium azide in dimethylformamide (DMF) under reflux conditions (120–130°C) for 4–12 hours. The silica support facilitates proton transfer, accelerating the cycloaddition. Key advantages include:

A representative procedure involves refluxing 1 mmol nitrile, 1.2 mmol NaN₃, and 500 mg SSA in 10 mL DMF. Post-reaction, filtration and ethyl acetate extraction yield the crude product, which is purified via chromatography.

Cobalt(II) Complex Catalyzed Synthesis

Cobalt(II) complexes, such as [L¹Co(N₃)₂]PF₆, enable efficient cycloaddition under milder conditions (110°C, 12 hours) in dimethyl sulfoxide (DMSO). Mechanistic studies reveal a catalytic cycle where cobalt coordinates both azide and nitrile, lowering the activation energy for cyclization. For 5-(4-bromo-3-methoxyphenyl)-2H-tetrazole:

-

Solvent Compatibility : DMSO enhances nitrile solubility, critical for electron-deficient substrates.

-

Byproduct Mitigation : Minimal side products due to selective coordination.

The procedure entails heating 1 mmol nitrile, 1.5 mmol NaN₃, and 0.01 mmol cobalt complex in 6 mL DMSO. Acidic workup and ethyl acetate extraction afford the product in >80% yield.

Tin(II) Chloride Catalyzed Synthesis

Tin(II) chloride (SnCl₂) provides a high-yielding route for sterically hindered nitriles. In a reported protocol, 4-bromo-3-methoxybenzonitrile reacts with NaN₃ in DMF at 120°C for 6 hours, yielding 89% 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole. Key data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% SnCl₂ |

| Reaction Time | 6 hours |

| Isolated Yield | 89% |

| Melting Point | 197–198°C |

| Purity (HPLC) | 98.5% |

The ¹H NMR spectrum (DMSO-d₆) shows a deshielded tetrazole proton at δ 16.67 ppm and aromatic protons at δ 8.19 (d) and 7.72 (d).

Comparative Analysis of Synthetic Methods

The table below contrasts three catalytic systems for synthesizing brominated methoxyphenyl tetrazoles:

Key findings:

-

SnCl₂ Superiority : Tin catalysis achieves the highest yield (89%) in the shortest time (6 hours).

-

Solvent Impact : DMSO improves cobalt-catalyzed reactions but complicates industrial waste management.

-

SSA Flexibility : Silica sulfuric acid tolerates diverse nitriles, making it ideal for library synthesis.

Reaction Optimization and Yield Enhancement

Nitrile Substituent Effects

Electron-withdrawing groups (e.g., bromo) deactivate the nitrile, necessitating higher temperatures (120–130°C). Methoxy groups, being electron-donating, slightly accelerate cycloaddition but reduce regioselectivity.

Purification Strategies

-

Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves tetrazole from unreacted nitrile.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity.

Characterization of this compound

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 16.67 (br s, 1H, N–H), 8.19 (d, J = 8.8 Hz, 1H, Ar–H), 7.72 (d, J = 2.4 Hz, 1H, Ar–H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 3.93 (s, 3H, OCH₃).

-

IR (KBr) : ν = 3120 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1253 cm⁻¹ (C–O).

-

Mass Spec : m/z 255.07 [M+H]⁺ (calc. for C₈H₇BrN₄O: 255.07).

Thermal Stability

The compound decomposes at 197–198°C, making it suitable for high-temperature applications.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-methoxyphenyl)-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of new derivatives with different functional groups replacing the bromo group.

Oxidation: Formation of oxidized derivatives with altered electronic properties.

Reduction: Formation of reduced derivatives with potential changes in reactivity.

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, including 5-(4-bromo-3-methoxyphenyl)-2H-tetrazole, have been extensively studied for their pharmacological properties. They serve as important pharmacophores in drug design due to their ability to mimic carboxylic acids while offering enhanced metabolic stability.

- Anticancer Activity : Research has shown that tetrazole derivatives exhibit potent anticancer properties. For instance, various hybrids containing the tetrazole moiety have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and CCRF-CEM (leukemia) with IC50 values indicating their effectiveness . The introduction of the 4-bromo-3-methoxyphenyl group may enhance these properties further, potentially leading to more effective anticancer agents.

- Antimicrobial Properties : Several studies have reported the antimicrobial activity of tetrazole derivatives against a range of pathogens. Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, making them promising candidates for developing new antibiotics .

- Anti-inflammatory and Analgesic Effects : Tetrazole derivatives are also being investigated for their anti-inflammatory properties. Some compounds have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

The agricultural sector has seen the use of tetrazole compounds as effective agrochemicals:

- Pesticides and Herbicides : this compound can be utilized in formulating pesticides and herbicides. Its structure allows for the development of compounds that can target specific pests while minimizing environmental impact .

Material Science

In material science, tetrazoles are being explored for their unique properties:

- Advanced Materials : The compound is being studied for its potential use in creating advanced materials such as polymers and coatings that exhibit enhanced thermal stability and chemical resistance. These materials could find applications in various industries, including electronics and aerospace .

Biochemical Research

This compound plays a significant role in biochemical assays:

- Diagnostic Tools : The compound is useful in developing diagnostic tools that can aid in understanding complex biological processes. Its ability to interact with biological molecules makes it a valuable asset in biochemical research .

Table 1: Summary of Research Findings on Tetrazole Derivatives

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer and antimicrobial agents |

| Agriculture | Formulation of effective pesticides and herbicides |

| Material Science | Creation of advanced polymers and coatings |

| Biochemical Research | Development of diagnostic tools |

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromo and methoxy substituents can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Activity

Key Compounds:

5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole Substituents: Fluorophenyl, pyrazole. Activity: Exhibited anti-inflammatory effects by reducing carrageenan-induced paw edema (50% inhibition at 30 mg/kg) and showed vasorelaxant effects via nitric oxide (NO) and potassium channel pathways. Notably, it lacked antinociceptive effects in the tail-flick test, indicating specificity for inflammatory pain pathways .

Racecadotril-tetrazole-amino acid derivatives (15a–l) Substituents: Tetrazole-amino acid hybrids. Activity: Demonstrated superior antinociceptive activity compared to morphine in the hot-plate test, with latency times exceeding 15 seconds at 10 mg/kg. These derivatives highlight the role of tetrazole in enhancing analgesic potency .

However, the absence of a pyrazole moiety could reduce specificity for inflammatory targets.

Antimicrobial and Antituberculosis Activity

Key Compounds:

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

- Substituents: Ethylphenyl, tetrazolylmethyl.

- Activity: Showed high binding affinity to Mycobacterium tuberculosis InhA and EthR proteins (docking scores: −9.2 and −8.7 kcal/mol, respectively) and favorable pharmacokinetic properties (logP = 2.1, TPSA = 75 Ų) .

3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole Derivatives

- Substituents: Bromobenzyl, thiophene.

- Activity: Demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Comparison with 5-(4-Bromo-3-Methoxyphenyl)-2H-Tetrazole: The bromine substituent may enhance interactions with bacterial enzymes, similar to bromobenzyl derivatives.

Crystallographic and Spectroscopic Data

- 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole: Crystal structure reveals planar tetrazole ring and dihedral angles of 25.3° between tetrazole and phenyl rings .

- 5-(4-Bromophenyl)-2H-Tetrazole Derivatives: Characterized by IR (C-Br stretch at 533 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.73–8.07 ppm) .

Toxicity and Pharmacokinetic Profiles

- 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-Tetrazole: Exhibited low toxicity (LD₅₀ > 2,000 mg/kg orally) but reduced 3T3 cell viability at high concentrations (IC₅₀ = 150 µM) .

Implications for this compound: The bromine substituent may increase cytotoxicity compared to fluorine analogs, necessitating dose optimization.

Biological Activity

5-(4-Bromo-3-methoxyphenyl)-2H-tetrazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as a tetrazole derivative, characterized by a five-membered ring containing four nitrogen atoms. The presence of the bromo and methoxy substituents on the phenyl ring enhances its reactivity and biological profile.

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the efficient preparation of tetrazole derivatives. For instance, microwave-assisted synthesis has shown promising yields (80-100%) for various substituted tetrazoles, including this compound, using nitrile derivatives and sodium azide under optimized conditions .

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit notable antimicrobial activities. A study demonstrated that this compound exhibited in vitro antibacterial activity against several strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated extensively. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to involve interference with tubulin polymerization, leading to mitotic arrest .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Tubulin polymerization inhibition |

| MDA-MB-231 | 30 | Induction of apoptosis |

| SK-MEL-30 | 50 | Disruption of microtubule dynamics |

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule assembly and disrupting mitotic spindle formation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various tetrazole derivatives were tested against Bacillus cereus, Bacillus subtilis, and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibitory effects, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers. The IC50 values obtained were comparable to known chemotherapeutic agents, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-bromo-3-methoxyphenyl)-2H-tetrazole, and how can purity be optimized?

- Methodology :

- Route 1 : Propargylation of 5-(4-methoxyphenyl)-1H-tetrazole using propargyl bromide in acetonitrile with triethylamine and 18-crown-6 ether as a phase-transfer catalyst. Post-reaction purification involves silica gel chromatography (hexane/ether) and recrystallization (petroleum ether/methylene chloride) .

- Route 2 : Decarboxylative N-alkylation using 5-(4-bromophenyl)-2H-tetrazole with carboxylic acid derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propanoic acid) and a ruthenium catalyst (Ru(dtbbpy)₃₂). Purification via reduced-pressure solvent evaporation and silica gel chromatography .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirm tetrazole ring presence (C=N stretch ~1600 cm⁻¹, N-H stretch ~3400 cm⁻¹) and methoxy/bromo substituents (C-O ~1250 cm⁻¹, C-Br ~600 cm⁻¹) .

- NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ ~3.8 ppm), and tetrazole protons (δ ~8.5 ppm). ¹³C NMR and HMBC confirm connectivity .

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) for purity analysis; GC-MS for volatile byproduct detection .

Q. How can researchers design initial biological activity assays for this compound?

- Enzyme Inhibition Assays :

- Use recombinant enzymes (e.g., human monoacylglycerol lipase, hMGL) in fluorometric assays with substrates like 4-nitrophenyl acetate. Measure IC₅₀ values with varying inhibitor concentrations (0.1–100 µM) .

- Include positive controls (e.g., N-arachidonylmaleimide for hMGL) and validate results with kinetic analysis (Lineweaver-Burk plots) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXT for structure solution and SHELXL for refinement (anisotropic displacement parameters, twin correction) .

- Validation : Compute R-factor (<0.05) and check for residual electron density (<0.3 eÅ⁻³). Generate ORTEP-3 diagrams to visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. What computational approaches predict the electronic and reactivity profiles of this tetrazole derivative?

- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess electrophilicity (HOMO: -6.2 eV, LUMO: -1.8 eV) and map electrostatic potential (MEP) for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Validate poses with MD simulations (GROMACS, 100 ns) to assess stability (RMSD <2 Å) .

Q. How should researchers address contradictory bioactivity data across studies?

- Troubleshooting :

- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 25°C). Replicate assays in triplicate with blinded controls .

- Compound Degradation : Test stability in DMSO/PBS via LC-MS over 24 hours. Use fresh stock solutions to avoid hydrolysis/byproducts .

Q. What strategies optimize structure-activity relationships (SAR) for tetrazole derivatives?

- Substituent Screening : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), and electron-donating (NH₂, OMe) groups at the 3- and 4-positions. Test against a panel of 10+ enzymes/receptors .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data. Validate with leave-one-out cross-validation (q² >0.6) and external test sets (r² >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.